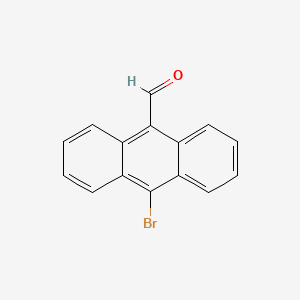

10-bromoanthracene-9-carbaldehyde

CAS No.:

Cat. No.: VC13903796

Molecular Formula: C15H9BrO

Molecular Weight: 285.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H9BrO |

|---|---|

| Molecular Weight | 285.13 g/mol |

| IUPAC Name | 10-bromoanthracene-9-carbaldehyde |

| Standard InChI | InChI=1S/C15H9BrO/c16-15-12-7-3-1-5-10(12)14(9-17)11-6-2-4-8-13(11)15/h1-9H |

| Standard InChI Key | YPRQOJZRPXMBMQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)C=O |

Introduction

Synthesis and Optimization

The synthesis of 10-bromoanthracene-9-carbaldehyde typically involves a two-step protocol starting from anthracene (C₁₄H₁₀) :

Step 1: 9,10-Dibromination of Anthracene

Anthracene undergoes electrophilic bromination using bromine (Br₂) in dichloromethane (DCM) to yield 9,10-dibromoanthracene. This reaction proceeds via a halogenation mechanism, where bromine acts as both an electrophile and a solvent.

Step 2: Lithium–Halogen Exchange and Formylation

The dibrominated intermediate is subjected to a lithium–halogen exchange reaction with n-butyllithium (n-BuLi), followed by formylation using N-methylformanilide. This step selectively replaces one bromine atom with a formyl group, producing 10-bromoanthracene-9-carbaldehyde in a 72% yield .

Table 1: Synthesis of 10-Bromoanthracene-9-carbaldehyde

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | Anthracene + Br₂ | DCM, RT, 24 hr | 85–90% |

| 2 | 9,10-Dibromoanthracene + n-BuLi + N-methylformanilide | THF, -78°C, 2 hr | 72% |

Alternative approaches include the selective bromination of 9-anthraldehyde using N-bromosuccinimide (NBS), though this method is less commonly reported .

Applications in Medicinal Chemistry

10-Bromoanthracene-9-carbaldehyde has emerged as a pivotal building block in the synthesis of anticancer agents. Recent work by researchers has demonstrated its utility in constructing (E)-9-(2-nitrovinyl)anthracenes, a class of compounds with remarkable activity against CLL and BL .

Antiproliferative Activity

In a 2023 study, 10-bromoanthracene-9-carbaldehyde was condensed with nitroalkanes via Henry–Knoevenagel reactions to generate nitrovinylanthracenes. These derivatives were evaluated in CLL (HG-3 and PGA-1) and BL (EBV⁻ MUTU-1 and EBV⁺ DG-75) cell lines, revealing IC₅₀ values as low as 0.17 μM (compound 19g in HG-3 cells) .

Table 2: Biological Activity of Selected Derivatives

| Compound | Substituent | IC₅₀ (μM) | Cell Line | Apoptosis Induction |

|---|---|---|---|---|

| 19a | 10-H | 0.45 | HG-3 | 92% |

| 19g | 10-Br | 0.17 | HG-3 | 95% |

| 19l | 10-Ethyl | 0.22 | PGA-1 | 89% |

| 19m | 10-Isopropyl | 0.25 | PGA-1 | 91% |

Structure–Activity Relationships (SAR)

-

Halogenation: Bromine at C-10 enhances electron-deficient character, improving binding to cellular targets.

-

Nitrovinyl Group: The (E)-configuration is critical for activity; reduction to nitroethane abolishes potency .

-

Alkyl Substituents: Branched chains (e.g., isopropyl) at C-10 improve lipid solubility and membrane permeability.

Future Directions

Future research should focus on:

-

Optimizing Synthetic Routes: Enhancing yields via catalytic methods or flow chemistry.

-

Expanding SAR Studies: Investigating heterocyclic and polar substituents to improve pharmacokinetics.

-

In Vivo Evaluation: Assessing the efficacy and toxicity of lead compounds in animal models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume